molecular formula C6H10N4O2 B11914031 Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate CAS No. 99848-29-0

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B11914031
CAS No.: 99848-29-0
M. Wt: 170.17 g/mol
InChI Key: FJIDWUSSADDHIE-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of ethyl carbamate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .

Comparison with Similar Compounds

Uniqueness: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ethyl carbamate moiety enhances its solubility and bioavailability compared to other triazole derivatives .

Properties

CAS No.

99848-29-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl N-(1-methyltriazol-4-yl)carbamate

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)7-5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11)

InChI Key

FJIDWUSSADDHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN(N=N1)C

Origin of Product

United States

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